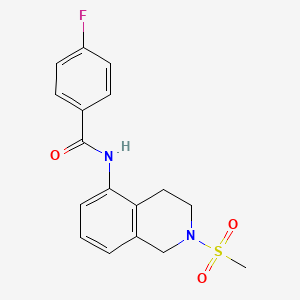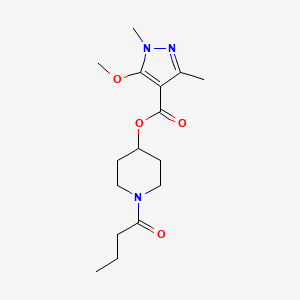![molecular formula C20H18ClFN2O2S B7682002 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as CFZ533 and has been extensively researched for its potential therapeutic applications. CFZ533 is a small molecule antagonist of the lymphocyte-activation gene 3 (LAG-3) receptor, which is expressed on T cells and other immune cells.
作用機序
CFZ533 is a small molecule antagonist of the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is expressed on T cells and other immune cells. 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is involved in the negative regulation of T cell activation and differentiation. By blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, CFZ533 enhances T cell activation and proliferation, leading to improved immune responses against tumors and infectious agents.
Biochemical and Physiological Effects:
CFZ533 has been shown to have immunomodulatory effects by enhancing T cell activation and proliferation. It has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. CFZ533 has been shown to reduce disease severity and improve survival in these models. Additionally, CFZ533 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
CFZ533 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various diseases, making it a valuable tool for research. However, CFZ533 has some limitations for lab experiments. It is a potent immunomodulatory agent that can affect multiple immune cell types, making it difficult to interpret the results of experiments. Additionally, the optimal dose and duration of treatment with CFZ533 may vary depending on the disease model and experimental conditions.
将来の方向性
CFZ533 has several potential future directions for research. It can be studied further in preclinical models of autoimmune diseases, cancer, and infectious diseases to determine its efficacy and safety. Additionally, CFZ533 can be studied in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research can also be conducted to elucidate the mechanism of action of CFZ533 and its effects on different immune cell types. Finally, clinical trials can be conducted to determine the safety and efficacy of CFZ533 in human patients with various diseases.
合成法
The synthesis of CFZ533 involves the reaction of 2-(2-chloro-4-fluorophenoxy) acetic acid with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with propanoyl chloride in the presence of a base such as triethylamine to obtain CFZ533. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CFZ533 has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory effects by blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is involved in the regulation of T cell activation and differentiation. CFZ533 has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. It has shown promising results in reducing disease severity and improving survival in these models.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-13(26-18-8-7-15(22)11-17(18)21)19(25)23-10-9-16-12-27-20(24-16)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUPOBYAJZEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)

![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)